molecular formula C10H14BrFOSi B6287487 (3-Bromo-2-fluoro-6-methoxyphenyl)trimethylsilane CAS No. 2643367-93-3

(3-Bromo-2-fluoro-6-methoxyphenyl)trimethylsilane

Cat. No.: B6287487
CAS No.: 2643367-93-3
M. Wt: 277.20 g/mol
InChI Key: FPPVIWZHLRFGEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-2-fluoro-6-methoxyphenyl)trimethylsilane: is a chemical compound characterized by a bromine, fluorine, and methoxy group attached to a phenyl ring, which is further bonded to a trimethylsilane group. This compound is of interest in various scientific research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Bromination and Fluorination: Starting from a phenol derivative, the compound can be synthesized by sequential bromination and fluorination reactions.

  • Methoxylation: The phenyl ring can be functionalized with a methoxy group through methylation reactions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving the controlled addition of bromine, fluorine, and methoxy groups to the phenyl ring, followed by the introduction of the trimethylsilane group. This process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

(3-Bromo-2-fluoro-6-methoxyphenyl)trimethylsilane: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.

  • Reduction: Reduction reactions can be performed to remove the bromine or fluorine atoms.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of phenolic derivatives.

  • Reduction: Formation of dehalogenated products.

  • Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(3-Bromo-2-fluoro-6-methoxyphenyl)trimethylsilane: has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Investigated for its potential use in drug discovery and development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting their activity.

  • Receptor Binding: It may bind to specific receptors, influencing cellular signaling pathways.

  • Molecular Interactions: The compound can interact with other molecules, altering their behavior and function.

Comparison with Similar Compounds

(3-Bromo-2-fluoro-6-methoxyphenyl)trimethylsilane: is compared with similar compounds such as:

  • (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid

  • 3-Bromo-2-fluoro-6-methoxybenzaldehyde

  • (3-Bromo-2-fluoro-6-methoxyphenyl)boronic acid

Uniqueness: The uniqueness of This compound

Properties

IUPAC Name

(3-bromo-2-fluoro-6-methoxyphenyl)-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrFOSi/c1-13-8-6-5-7(11)9(12)10(8)14(2,3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPVIWZHLRFGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)F)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrFOSi
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.